4-(4-benzylpiperidin-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The exact mechanism of action for 4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is not fully understood. it is believed to exert its effects by inhibiting CDK2, a protein kinase involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
CDK2 inhibitors: Other molecules that inhibit CDK2, such as roscovitine and flavopiridol.
Uniqueness
4-BENZYL-1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity compared to other CDK2 inhibitors .
Properties
Molecular Formula |
C25H27N5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C25H27N5/c1-18-8-9-22(14-19(18)2)30-25-23(16-28-30)24(26-17-27-25)29-12-10-21(11-13-29)15-20-6-4-3-5-7-20/h3-9,14,16-17,21H,10-13,15H2,1-2H3 |
InChI Key |
QVJQXMKEVHTKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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